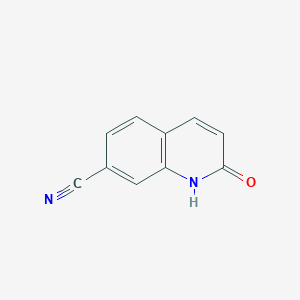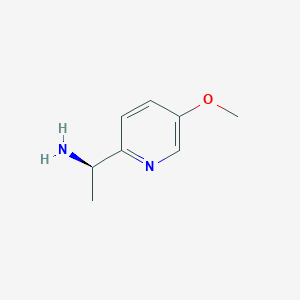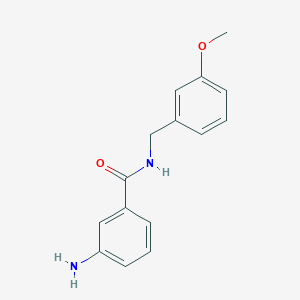
3-Amino-N-(3-methoxybenzyl)-benzamide
Overview
Description
3-Amino-N-(3-methoxybenzyl)-benzamide, also known as 3-AMB, is an organic chemical compound that is used in various scientific and medical applications. It is a derivative of benzoic acid, and is commonly used in the synthesis of other compounds due to its unique properties. 3-AMB has been found to have a number of potential uses in the scientific and medical fields, including as an inhibitor of enzymes, a reagent for peptide synthesis, and a potential therapeutic agent. In
Scientific Research Applications
Enzyme Inhibition
3-Amino-N-(3-methoxybenzyl)-benzamide and similar benzamides are investigated as inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. These compounds are found to be some of the most potent inhibitors of this enzyme, with 3-aminobenzamide and 3-methoxybenzamide showing competitive inhibition properties (Purnell & Whish, 1980).
Antioxidant Potential
The electrochemical oxidation mechanisms of amino-substituted benzamide derivatives, including those similar to 3-Amino-N-(3-methoxybenzyl)-benzamide, are studied for their antioxidant activities. These compounds have shown potential as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).
Molecular and Computational Studies
Capsaicin analogues, including N-(4-hydroxy-3-methoxybenzyl)benzamide, have been investigated through DFT methods to estimate their ability as antioxidants. These studies include a comparative analysis of the stability of different radicals and the mechanisms of antioxidant action in various mediums (Yancheva et al., 2020).
Antiproliferative Effects on Cancer Cells
Benzamides, including derivatives similar to 3-Amino-N-(3-methoxybenzyl)-benzamide, have been synthesized for their antiproliferative activities against cancer cell lines. These compounds have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential use in cancer treatment (Kim et al., 2011).
Antimicrobial Activities
New benzamides, including those structurally related to 3-Amino-N-(3-methoxybenzyl)-benzamide, have been isolated from endophytic Streptomyces and tested for their antimicrobial activities. These compounds have shown effectiveness in inhibiting various microbial strains (Yang et al., 2015).
Synthesis and Analysis of Benzamide Derivatives
Studies have been conducted on the synthesis of various benzamide derivatives, including those related to 3-Amino-N-(3-methoxybenzyl)-benzamide, for exploring their potential applications in different scientific areas, such as material science and pharmaceuticals (Raju et al., 2010).
properties
IUPAC Name |
3-amino-N-[(3-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-7-2-4-11(8-14)10-17-15(18)12-5-3-6-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSANNRXCBSHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(3-methoxybenzyl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



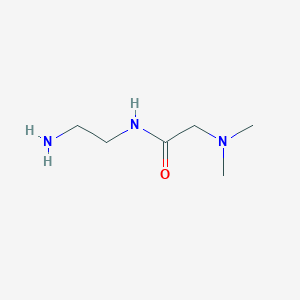
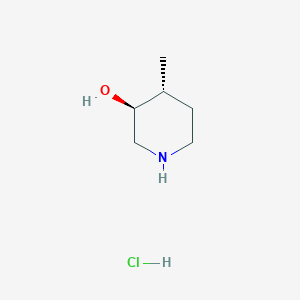


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)


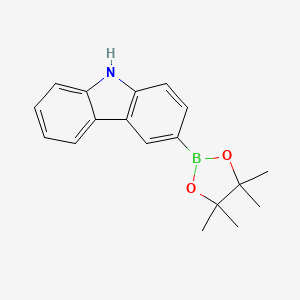
![2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide](/img/structure/B1400751.png)
![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)

